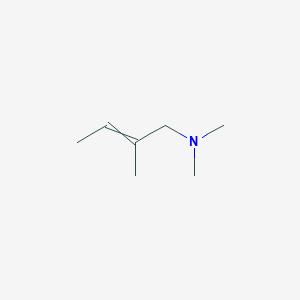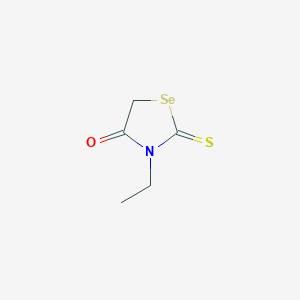
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is a heterocyclic compound containing selenium and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to introduce selenium atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, selenoxides, and substituted selenazolidinones.
Scientific Research Applications
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Selenium-containing compounds are known for their anticancer, antiviral, and antibacterial properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is similar in structure but contains sulfur instead of selenium.
1,3-Selenazolidin-4-one: Lacks the ethyl and sulfanylidene groups but shares the selenazolidinone core structure.
Uniqueness
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct chemical reactivity and biological activity compared to its sulfur-only or selenium-only counterparts .
Properties
CAS No. |
37027-79-5 |
|---|---|
Molecular Formula |
C5H7NOSSe |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one |
InChI |
InChI=1S/C5H7NOSSe/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 |
InChI Key |
OZSLHMIPHJJONI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C[Se]C1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


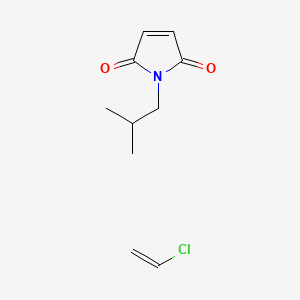
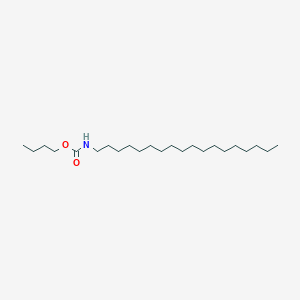
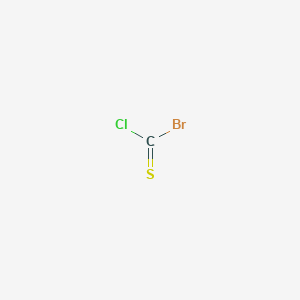

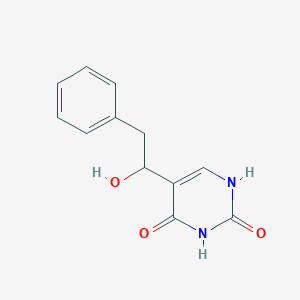
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
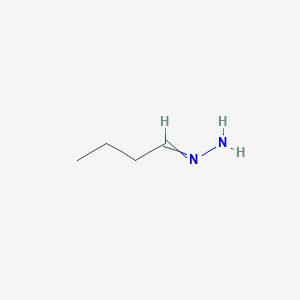


![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)
